molecular formula C17H18N2O2 B5513184 4-hydroxy-N'-(mesitylmethylene)benzohydrazide

4-hydroxy-N'-(mesitylmethylene)benzohydrazide

Cat. No. B5513184
M. Wt: 282.34 g/mol
InChI Key: FEJBYZVLKCSUQM-VCHYOVAHSA-N
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Description

Synthesis Analysis

Benzohydrazides like 4-Hydroxy-N'-(mesitylmethylene)benzohydrazide are typically synthesized through the condensation of benzoic hydrazides with aldehydes or ketones. This reaction forms a hydrazone linkage (N=N) which is a characteristic feature of these compounds. For instance, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene)benzohydrazide, a similar compound, was effectively synthesized by the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, indicating a similar synthesis pathway might be applicable for 4-Hydroxy-N'-(mesitylmethylene)benzohydrazide (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of benzohydrazides is characterized by their hydrazone linkage and the aromatic rings present in their structure. The structure is often confirmed through techniques such as X-ray diffraction and vibrational spectroscopy. For example, the structure of a related benzohydrazide was confirmed using single-crystal X-ray diffraction and FT-IR/FT-Raman spectroscopy, highlighting the compound's crystalline nature and the intramolecular and intermolecular interactions stabilizing the structure (Arunagiri et al., 2018).

Scientific Research Applications

  • Hydroxylation of Aromatic Hydrocarbons : A study by Bakke and Scheline (1970) investigated the hydroxylation of various aromatic hydrocarbons, including mesitylene, which is related to 4-hydroxy-N'-(mesitylmethylene)benzohydrazide. This research helps in understanding the metabolic pathways and potential applications of similar compounds (Bakke & Scheline, 1970).

  • Crystal Structure Analysis : Alhadi et al. (2008) focused on the crystal structure of a compound similar to 4-hydroxy-N'-(mesitylmethylene)benzohydrazide, providing insights into its molecular arrangement and potential applications in material science or pharmaceuticals (Alhadi et al., 2008).

  • E/Z Isomerization Studies : Gordillo et al. (2016) studied a derivative of 2-pyridinecarboxaldehyde, which shows similarities to 4-hydroxy-N'-(mesitylmethylene)benzohydrazide, particularly in its E/Z isomerization properties. This research can be crucial for applications in molecular machines and electronic devices (Gordillo et al., 2016).

  • Covalent Organic Frameworks : Uribe-Romo et al. (2011) explored the use of hydrazide derivatives in creating covalent organic frameworks (COFs). These frameworks have potential applications in material science, particularly for creating porous materials with high chemical and thermal stability (Uribe-Romo et al., 2011).

  • Synthesis and Characterization : The synthesis and characterization of similar benzohydrazide compounds were explored by Santosa et al. (2019). Such studies are fundamental for developing new materials or pharmaceuticals (Santosa et al., 2019).

  • Solid Phase Microextraction Applications : Guo et al. (2019) used 4-hydroxybenzhydrazide, a related compound, in constructing COFs for solid phase microextraction of phthalate esters. This highlights potential analytical and environmental applications (Guo et al., 2019).

properties

IUPAC Name

4-hydroxy-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-12(2)16(13(3)9-11)10-18-19-17(21)14-4-6-15(20)7-5-14/h4-10,20H,1-3H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBYZVLKCSUQM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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